molecular formula C8H11IN2O2 B3040008 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde CAS No. 1448855-48-8

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

Cat. No.: B3040008
CAS No.: 1448855-48-8
M. Wt: 294.09
InChI Key: MORMBVAMYAUREJ-UHFFFAOYSA-N
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Description

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C8H11IN2O. It is characterized by a pyrazole ring substituted with an ethoxyethyl group, an iodine atom, and a carbaldehyde group. This compound is a solid with a white to light yellow color .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles using iodine chloride (ICl) and lithium carbonate (Li2CO3) at room temperature . Another method includes the reaction of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with alkyl magnesium halides (Grignard reagents) to form pyrazole aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, it can bind to receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole
  • 4-iodopyrazole
  • 3,4-diiodopyrazole

Uniqueness

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is unique due to the presence of both an ethoxyethyl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-4-7(9)8(5-12)10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMBVAMYAUREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C(=N1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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